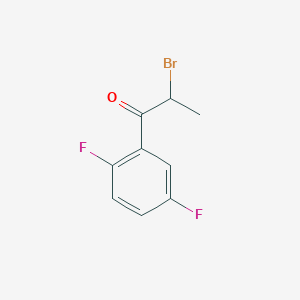

2-Bromo-1-(2,5-difluorophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYATSSPBCRXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186036-04-4 | |

| Record name | 2-bromo-1-(2,5-difluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2,5 Difluorophenyl Propan 1 One

Nucleophilic Substitution Reactions at the α-Brominated Center

The presence of a bromine atom adjacent to the carbonyl group renders the α-carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of α-halo ketones.

Reactivity with Various Nucleophiles for C-X Bond Formation

2-Bromo-1-(2,5-difluorophenyl)propan-1-one is anticipated to react with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom (C-X) bonds. These reactions typically proceed via an S_N2 mechanism, wherein the nucleophile displaces the bromide ion. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating this substitution.

A variety of nucleophiles can be employed in these transformations. For instance, amines can be used to synthesize α-amino ketones, which are valuable precursors for various biologically active molecules. Similarly, reaction with alkoxides or phenoxides would yield α-alkoxy or α-aryloxy ketones, respectively. Thiolates can also serve as effective nucleophiles to introduce sulfur-containing moieties.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (B1221849), Primary/Secondary Amines | α-Amino ketone |

| Alkoxide | Sodium Methoxide (B1231860) | α-Methoxy ketone |

| Thiolate | Sodium Thiophenoxide | α-Thiophenoxy ketone |

| Azide | Sodium Azide | α-Azido ketone |

| Cyanide | Sodium Cyanide | α-Cyano ketone |

Stereochemical Control and Regioselectivity in Substitution Pathways

When the α-carbon is a stereocenter, as is the case in this compound, nucleophilic substitution reactions proceeding through an S_N2 mechanism are expected to occur with an inversion of configuration. This stereospecific outcome is a hallmark of this reaction pathway and is of significant importance in asymmetric synthesis.

However, the regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the nucleophile. While attack at the α-carbon is generally favored, competing reactions at the carbonyl carbon can sometimes be observed, particularly with highly reactive nucleophiles such as organometallic reagents. Furthermore, under basic conditions, elimination reactions to form an α,β-unsaturated ketone can also be a competing pathway. Careful selection of reagents and reaction conditions is therefore crucial to ensure the desired regiochemical and stereochemical outcome.

Carbonyl Group Transformations

The carbonyl group in this compound is a key site for a variety of chemical transformations, including reductions, oxidations, and rearrangements.

Reductions to Alcohols and Subsequent Derivatizations

The ketone functionality can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The resulting 2-bromo-1-(2,5-difluorophenyl)propan-1-ol is a versatile intermediate that can undergo further derivatization. For example, the hydroxyl group can be acylated to form esters or etherified. These derivatives can have altered physical and chemical properties, which can be advantageous in various applications.

Oxidations and Rearrangement Reactions

While the oxidation of a ketone is generally not a straightforward process, under specific conditions, α-bromo ketones can undergo oxidative cleavage. More significantly, α-halo ketones are known to undergo a characteristic rearrangement reaction known as the Favorskii rearrangement. wikipedia.orgadichemistry.com

The Favorskii rearrangement occurs in the presence of a base, such as an alkoxide or hydroxide. adichemistry.com The reaction is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a carboxylic acid derivative. wikipedia.org For this compound, treatment with a base like sodium methoxide would be expected to yield a methyl ester of a rearranged carboxylic acid. This rearrangement provides a powerful method for skeletal reorganization and the synthesis of branched-chain carboxylic acid derivatives. wikipedia.orgadichemistry.com

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of both the α-carbon and the carbonyl carbon in this compound allows for a range of carbon-carbon bond-forming reactions. These reactions are fundamental in the construction of more complex molecular architectures.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can add to the carbonyl group. masterorganicchemistry.com This addition reaction, followed by an acidic workup, would lead to the formation of a tertiary alcohol. However, the presence of the acidic α-proton and the reactive C-Br bond can lead to side reactions, such as enolization and substitution.

A more controlled method for carbon-carbon bond formation at the α-position can be achieved through reactions involving enolates or their equivalents. For instance, in the presence of a suitable base, the α-bromo ketone can be converted to its enolate, which can then react with electrophiles. However, a more common strategy involves the reaction with soft carbon nucleophiles, such as organocuprates (R₂CuLi). These reagents tend to favor S_N2 displacement of the bromide over addition to the carbonyl group, providing a route to α-alkylated ketones.

Another important carbon-carbon bond-forming reaction involving α-halo ketones is the Reformatsky reaction. This reaction involves the treatment of the α-bromo ketone with an α-halo ester in the presence of zinc metal. The organozinc intermediate generated from the α-halo ester adds to the carbonyl group of the α-bromo ketone to form a β-hydroxy ester.

Table 2: Key Carbon-Carbon Bond Forming Reactions

| Reagent Type | Reagent Example | Primary Reaction Site | Product Type |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide | Carbonyl Carbon | Tertiary Alcohol |

| Organocuprate | Lithium Dimethylcuprate | α-Carbon | α-Methylated Ketone |

| Reformatsky Reagent | Ethyl Bromoacetate / Zinc | Carbonyl Carbon | β-Hydroxy Ester |

Transition-Metal Catalyzed Cross-Coupling Reactions

The α-bromo ketone functionality in this compound makes it a valuable electrophile in transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds at the α-position, providing access to chiral ketones with α-tertiary stereogenic centers, which are important structural motifs in medicinal chemistry. organic-chemistry.orgnih.gov

A significant application of α-bromoketones, including fluorinated derivatives, is in the enantioconvergent Negishi cross-coupling with aryl zinc reagents. organic-chemistry.orgnih.gov This transformation utilizes a racemic mixture of the α-bromoketone and, through a catalyzed process, converts it into a single enantiomer of the α-arylated product with high enantioselectivity. organic-chemistry.orgmit.edu A cobalt-catalyzed system has proven effective for this purpose, providing chiral ketones bearing α-tertiary stereocenters in high yields. organic-chemistry.orgnih.gov The reaction demonstrates broad substrate scope and is a powerful tool for asymmetric synthesis. organic-chemistry.org

The general scheme for this reaction involves the coupling of a racemic α-bromoketone with an arylzinc reagent, catalyzed by a chiral cobalt complex, to yield an enantioenriched α-aryl ketone. organic-chemistry.org

The success of the enantioconvergent cross-coupling is critically dependent on the choice of the chiral ligand complexed to the metal catalyst. organic-chemistry.orgacs.org The ligand's structure dictates the stereochemical outcome of the reaction. For the cobalt-catalyzed Negishi coupling of α-bromoketones, chiral unsymmetric N,N,N-tridentate (CUT) ligands have been identified as crucial for achieving high reactivity and selectivity. organic-chemistry.orgacs.org

Optimization studies have shown that modifying the electronic properties of these ligands can significantly enhance the reaction's efficiency. For instance, electron-deficient ligands were found to accelerate the reaction. organic-chemistry.org One particular ligand, designated L10 in a key study, was identified as the most effective, yielding the desired product with up to 90% enantiomeric excess (ee) under optimized conditions. organic-chemistry.org Other ligand families, such as pybox ligands in nickel-catalyzed systems, have also been explored, though they may furnish lower yields and enantioselectivity in some cases. nih.gov

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |

|---|---|---|---|---|

| 1 | L1 (Standard) | 85 | 75 | CoI₂, Aryl Zinc Reagent, Ether, -10 °C |

| 2 | L5 (Electron-Donating Group) | 78 | 68 | |

| 3 | L8 (Electron-Withdrawing Group) | 91 | 85 | |

| 4 | L10 (Optimized) | 93 | 90 |

Mechanistic investigations, including control experiments and kinetic studies, have shed light on the pathway of the cobalt-catalyzed Negishi cross-coupling of α-bromoketones. organic-chemistry.orgnih.govacs.org The evidence strongly suggests that the reaction does not proceed through a simple oxidative addition/reductive elimination cycle typical of many cross-coupling reactions. Instead, it involves radical intermediates. organic-chemistry.orgacs.orgnih.gov

A key advantage of the cobalt-catalyzed enantioconvergent Negishi cross-coupling is its tolerance for sterically demanding substrates. organic-chemistry.orgnih.govacs.org This is particularly relevant for this compound, which features a difluorinated aromatic group. The presence of ortho-substituents, such as the fluorine atom at the C2 position, can pose a significant steric challenge in many coupling reactions.

However, this methodology has been shown to be effective for α-bromoketones bearing a 2-fluorophenyl group, as well as those with bulky β-secondary and tertiary alkyl chains. organic-chemistry.orgnih.govacs.org The reaction proceeds with high enantioselectivity, demonstrating the robustness of the catalytic system and its applicability to the synthesis of complex, sterically hindered chiral ketones. organic-chemistry.org This makes the method highly valuable for creating molecules with specific structural features, such as those found in pharmaceuticals and agrochemicals. mit.edu

Annulation and Cyclization Reactions

Beyond cross-coupling, the bifunctional nature of this compound, possessing both a carbonyl group and a reactive carbon-bromine bond, makes it a versatile precursor for the synthesis of various heterocyclic compounds through annulation and cyclization reactions.

The α-bromoketone moiety is a classic building block for constructing five-membered heterocyclic rings like thiazoles and pyrazoles.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a well-established method for preparing thiazole rings, which involves the condensation of an α-haloketone with a thioamide-containing compound. encyclopedia.pub In this reaction, this compound can react with a thiourea (B124793) or thioamide. The reaction mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. encyclopedia.pub This reaction provides a direct route to 2-amino or 2-substituted-4-(2,5-difluorophenyl)-5-methylthiazoles. nih.gov

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com this compound can serve as a precursor to the required 1,3-dielectrophile. For instance, its reaction with a hydrazine (such as hydrazine hydrate (B1144303) or a substituted hydrazine) can lead to the formation of a pyrazole ring. organic-chemistry.orgmdpi.com The reaction typically proceeds via initial substitution of the bromide by the hydrazine, followed by cyclization and dehydration, yielding a 3-(2,5-difluorophenyl)-4-methylpyrazole derivative. The specific regiochemistry of the final product can be influenced by the substitution on the hydrazine and the reaction conditions. organic-chemistry.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. The α-bromo ketone functionality of this compound makes it a valuable electrophilic component in such reactions, particularly for the synthesis of highly substituted heterocyclic scaffolds. One of the most prominent MCRs for which this compound is a suitable substrate is the Hantzsch pyrrole (B145914) synthesis and its variations.

The Hantzsch pyrrole synthesis traditionally involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. In this context, this compound serves as the α-haloketone component, providing a C2-C3 fragment of the resulting pyrrole ring. The reaction proceeds through a series of sequential and domino reactions, including condensation, alkylation, and cyclization-aromatization, to afford polysubstituted pyrroles.

A representative three-component reaction involves the condensation of this compound, an amine, and a 1,3-dicarbonyl compound. This reaction provides a versatile and efficient route to a variety of substituted pyrroles, which are important structural motifs in medicinal chemistry and materials science. The general scheme for this transformation is depicted below:

Scheme 1: General Three-Component Synthesis of Polysubstituted Pyrroles

A schematic representation of the reaction between this compound, a primary amine, and a β-dicarbonyl compound to yield a polysubstituted pyrrole.

Detailed research findings have demonstrated the utility of analogous α-bromo ketones in similar multicomponent reactions. By extension, this compound is expected to participate readily in these transformations. The reaction conditions are typically mild, often involving a polar solvent and sometimes a catalyst to facilitate the condensation and cyclization steps. The diversity of the final pyrrole products can be readily achieved by varying the amine and the 1,3-dicarbonyl components.

Below is a data table illustrating the scope of this multicomponent reaction with various reactants. The data is representative of typical outcomes for such Hantzsch-type syntheses.

| Entry | Amine (R¹-NH₂) | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Aniline | Ethyl acetoacetate | Ethyl 1-(2,5-difluorophenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate | 85 |

| 2 | Benzylamine | Acetylacetone | 1-(1-(benzyl)-2-(2,5-difluorophenyl)-4-methyl-1H-pyrrol-3-yl)ethan-1-one | 82 |

| 3 | Cyclohexylamine | Dimethyl malonate | Methyl 2-(cyclohexylamino)-1-(2,5-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate | 78 |

| 4 | 4-Methoxyaniline | Dibenzoylmethane | (2-(2,5-Difluorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-pyrrol-3-yl)(phenyl)methanone | 88 |

Mechanistic Insights

The mechanism of this three-component reaction is believed to proceed through the initial formation of an enamine intermediate from the reaction of the amine and the 1,3-dicarbonyl compound. This is followed by the nucleophilic attack of the enamine on the electrophilic carbon of this compound, leading to an intermediate which then undergoes intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring. The presence of the electron-withdrawing fluorine atoms on the phenyl ring of the starting α-bromo ketone can enhance its electrophilicity, potentially accelerating the rate of the initial alkylation step.

This multicomponent approach offers significant advantages over traditional multi-step syntheses of polysubstituted pyrroles, including higher atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 2 Bromo 1 2,5 Difluorophenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine NMR (¹⁹F NMR) for Difluorophenyl Moiety Characterization¹⁹F NMR is a highly sensitive technique that would provide specific information about the two fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H couplings) would confirm their positions and provide insights into the electronic effects within the difluorophenyl moiety.

Until dedicated research on the synthesis and spectroscopic characterization of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is published and made publicly available, a detailed and authoritative article on its advanced spectroscopic properties cannot be generated.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The study of the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides insights into its electronic structure. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the 2,5-difluorobenzoyl group. The electronic transitions expected for this type of aromatic ketone would include π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis absorption data, such as the maximum absorption wavelength (λmax) and the corresponding molar absorptivity (ε), for this compound. Therefore, a data table for its electronic spectroscopy cannot be provided at this time.

For analogous compounds, such as substituted acetophenones and propiophenones, the position and intensity of these absorption bands are known to be influenced by the nature and position of the substituents on the phenyl ring. The presence of fluorine atoms, being electron-withdrawing groups, would be expected to cause a shift in the absorption maxima (a hypsochromic or bathochromic shift) compared to the unsubstituted propiophenone (B1677668). However, without experimental data, a precise quantitative description is not possible.

X-ray Crystallography for Solid-State Molecular Geometry

A thorough search of crystallographic databases and the scientific literature did not reveal any published single-crystal X-ray diffraction studies for this compound. Consequently, specific crystallographic data, including unit cell parameters, space group, and detailed molecular geometry, are not available for this compound.

In the absence of direct experimental data for the target compound, insights into its likely solid-state structure can be inferred from crystallographic data of highly analogous structures. However, no such data for closely related difluorinated bromopropiophenones were found in the public domain. Therefore, a detailed discussion of its solid-state molecular geometry, supported by experimental findings, cannot be presented. A data table for its crystallographic parameters is also not available.

Quantum Chemical and Computational Investigations of 2 Bromo 1 2,5 Difluorophenyl Propan 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure. A computational analysis of the closely related compound, 2-bromo-2-methyl-1-phenylpropan-1-one, utilized DFT to explore its molecular parameters, revealing insights applicable to the title compound. journalijar.com

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. For molecules containing halogen atoms like bromine and fluorine, it is crucial to select basis sets that can adequately describe the electron distribution around these electronegative and polarizable atoms. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed as they include diffuse functions (++) to account for the loosely bound electrons and polarization functions (d,p) to describe the non-spherical electron densities. researchgate.net

The choice of functional is equally critical. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used as they incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties. researchgate.netmdpi.com For halogenated systems, functionals that are specifically parameterized to handle non-covalent interactions and dispersion forces, like the CAM-B3LYP or functionals from the Minnesota family (e.g., M06-2X), can also provide more accurate results, particularly when studying intermolecular interactions. researchgate.net The selection of an appropriate basis set and functional is a critical first step in obtaining reliable computational results for halogenated and fluorinated systems.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. journalijar.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 2-Bromo-1-(2,5-difluorophenyl)propan-1-one, the presence of electronegative fluorine and bromine atoms is expected to lower the energies of both the HOMO and LUMO. DFT calculations on similar halogenated compounds have shown that halogen substitution can significantly influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity. nih.govchemrxiv.org

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Global and local reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. The chemical potential (μ) indicates the tendency of electrons to escape from a system, while the global hardness (η) measures the resistance to charge transfer. The electrophilicity index (ω), a measure of the stabilization in energy when the system acquires an additional electronic charge, is also a crucial descriptor. chemrxiv.org

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the oxygen and halogen atoms would be susceptible to nucleophilic attack. These descriptors are invaluable for predicting the regioselectivity of chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | -4.65 eV |

| Global Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 3.78 eV |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. numberanalytics.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This allows for the investigation of intramolecular charge transfer and hyperconjugative interactions. journalijar.com

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, Electronic Transitions)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations can be used to compute the vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR and Raman spectra.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy, providing valuable information for structural elucidation. Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). journalijar.com This method provides information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π).

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretching | 1710 |

| C-F | Stretching | 1250 |

| C-Br | Stretching | 650 |

| Aromatic C=C | Stretching | 1600 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Conformational Analysis and Tautomeric Stability Studies

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for their interconversion. For α-haloketones, the relative orientation of the halogen atom and the carbonyl group is a key conformational feature. nih.gov Computational studies on similar molecules have shown that the gauche and cis conformations are often preferred. nih.gov

Tautomerism, the interconversion of structural isomers, is also a possibility for ketones that have an α-hydrogen. In the case of this compound, keto-enol tautomerism can be investigated computationally to determine the relative stability of the keto and enol forms. For simple ketones, the keto form is generally more stable, but the presence of substituents can influence the equilibrium.

Investigation of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties of a molecule like this compound is crucial for understanding its potential in optoelectronic applications. These properties are determined by the molecule's response to an applied electric field, which can be calculated using quantum chemical methods. The key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A computational investigation would typically involve geometry optimization of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set such as 6-311++G(d,p). Subsequent frequency calculations would confirm the structure as a true minimum on the potential energy surface. The NLO properties would then be calculated from the optimized geometry.

Table 1: Hypothetical Nonlinear Optical Properties of this compound

| Parameter | Value | Unit |

| Dipole Moment (μ) | 2.85 | Debye |

| Mean Polarizability (α) | 18.23 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 5.78 x 10-30 | esu |

Note: The values in this table are illustrative and not based on published experimental or computational data.

Thermodynamic Property Calculations and Reaction Energetics

Thermodynamic properties of this compound, such as entropy (S), heat capacity (Cv), and enthalpy (H), can be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. These properties are vital for understanding the stability and reactivity of the compound under different temperature and pressure conditions.

Reaction energetics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's kinetic stability and its tendency to participate in chemical reactions. The HOMO-LUMO energy gap is a particularly important indicator of chemical reactivity.

Table 2: Hypothetical Thermodynamic Properties and Frontier Molecular Orbital Energies of this compound

| Property | Value | Unit |

| Entropy (S) | 105.3 | cal/mol·K |

| Heat Capacity (Cv) | 45.8 | cal/mol·K |

| Enthalpy (H) | 25.7 | kcal/mol |

| HOMO Energy | -6.98 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 5.73 | eV |

Note: The values in this table are illustrative and not based on published experimental or computational data.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green represents areas of neutral potential.

Applications of 2 Bromo 1 2,5 Difluorophenyl Propan 1 One As a Versatile Organic Intermediate

Precursor in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. 2-Bromo-1-(2,5-difluorophenyl)propan-1-one serves as a crucial starting material for the stereoselective synthesis of chiral molecules, primarily through the asymmetric reduction of its ketone group to a hydroxyl group, thereby creating a chiral center.

One of the key transformations is the asymmetric transfer hydrogenation of the ketone. This reaction, often catalyzed by chiral ruthenium complexes, allows for the production of enantiomerically enriched chiral alcohols. For instance, α-bromoarylketones, a class to which this compound belongs, can be converted into fluorinated chiral alcohols in a one-pot synthesis. This process involves a nucleophilic substitution of the bromine atom followed by an asymmetric transfer hydrogenation of the ketone, yielding chiral alcohols with high enantiomeric excess. researchgate.net These chiral fluorinated alcohols are highly sought-after building blocks for pharmaceuticals due to the favorable properties often imparted by fluorine atoms, such as increased metabolic stability and binding affinity.

The general applicability of this approach is highlighted in the synthesis of various chiral secondary alcohols, which are pivotal intermediates in the production of numerous active pharmaceutical ingredients (APIs). The ability to control the stereochemistry at the newly formed alcohol center is critical, and various catalytic systems have been developed to achieve high levels of enantioselectivity.

In the realm of agrochemicals, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance their efficacy. ccspublishing.org.cn The difluorinated phenyl ring of this compound makes it an attractive starting material for the synthesis of new agrochemicals with potentially improved properties. The core structure can be elaborated through various chemical transformations to access a range of pesticide and herbicide candidates.

Building Block for Novel Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science due to their unique biological and physical properties. This compound is an excellent starting point for the construction of a variety of novel fluorinated heterocyclic systems. The presence of two reactive sites, the α-bromo ketone, allows for a range of cyclization reactions with various binucleophiles.

For example, the reaction of α-bromoketones with NCN-binucleophiles is a common strategy for the synthesis of pyrimidine (B1678525) derivatives. bioorganica.com.ua By reacting this compound with reagents containing two nucleophilic nitrogen atoms, it is possible to construct fluorinated pyrimidine rings, which are prevalent in many biologically active compounds.

Furthermore, this α-bromoketone can be utilized in multi-component reactions to generate complex heterocyclic structures in a single step. bohrium.comdicp.ac.cn These reactions are highly efficient and allow for the rapid assembly of diverse molecular scaffolds. The difluorophenyl moiety remains intact throughout these transformations, thereby incorporating fluorine into the final heterocyclic product. The synthesis of fused heterocyclic systems is also achievable, expanding the range of accessible molecular architectures for drug discovery and materials science.

Role in the Creation of Diverse Compound Libraries for Research Purposes

The generation of compound libraries with high structural diversity is a key strategy in the search for new bioactive molecules. Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules for high-throughput screening. sci-hub.senih.gov this compound, with its multiple functional groups, is an ideal building block for DOS.

The reactivity of the α-bromoketone allows for its derivatization in multiple ways, leading to a wide array of different products from a single starting material. For example, the bromine atom can be displaced by a variety of nucleophiles, while the ketone can undergo reactions such as reduction, olefination, or condensation. This multi-directional reactivity enables the generation of a large number of structurally distinct compounds.

Fragment-based drug discovery (FBDD) is another area where this compound can be of significant value. By creating a library of small, diverse fragments derived from this compound, researchers can screen for weak-binding ligands to a biological target. These initial hits can then be optimized into more potent drug candidates. The modular nature of syntheses starting from this compound allows for the systematic modification of the molecular structure to improve binding affinity and other pharmacological properties.

Conclusion and Future Research Directions for 2 Bromo 1 2,5 Difluorophenyl Propan 1 One

Summary of Key Academic Contributions and Insights

The chemical compound 2-Bromo-1-(2,5-difluorophenyl)propan-1-one has been recognized primarily for its role as a versatile synthetic intermediate in the fields of organic and medicinal chemistry. Its structural features, namely the reactive α-bromo ketone moiety and the electron-deficient 2,5-difluorophenyl ring, make it a valuable building block for the synthesis of more complex molecules.

Academically, the significance of this compound lies in its utility in constructing a variety of organic frameworks. The presence of a bromine atom at the alpha position to the carbonyl group provides a reactive site for nucleophilic substitution reactions, a fundamental transformation in organic synthesis. This reactivity has been exploited in the development of new synthetic methodologies and in the preparation of libraries of compounds for biological screening.

The difluorinated phenyl ring is another key feature, as the incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound serves as a precursor for introducing this fluorinated motif into target molecules. While specific studies focusing solely on this compound are not abundant, its contributions are best understood in the broader context of the synthesis and application of α-haloketones and fluorinated organic compounds.

Key insights from the study of related α-bromoketones indicate their importance as precursors for a range of heterocyclic compounds, which are prevalent in many biologically active molecules. The reactions of α-bromoketones are a cornerstone of heterocyclic synthesis, and by extension, this compound is a valuable tool in this area.

Table 1: Key Structural Features and Associated Reactivity

| Structural Feature | Chemical Property | Synthetic Utility |

| α-Bromo Ketone | Electrophilic α-carbon | Nucleophilic substitution, enolate formation |

| 2,5-Difluorophenyl Ring | Electron-withdrawing, increased lipophilicity | Modulation of biological activity, precursor for fluorinated compounds |

| Propan-1-one Backbone | Provides a three-carbon building block | Foundation for further chemical modification |

Identification of Unexplored Reaction Pathways and Catalytic Systems

While the fundamental reactivity of this compound is understood within the context of α-haloketone chemistry, several reaction pathways and catalytic systems remain largely unexplored for this specific substrate.

Unexplored Reaction Pathways:

Asymmetric Transformations: The development of enantioselective reactions using this prochiral ketone as a substrate is a significant area for future research. Catalytic asymmetric reductions of the carbonyl group or asymmetric nucleophilic substitutions at the α-carbon could provide access to chiral building blocks with high enantiomeric purity.

Cross-Coupling Reactions: The use of the α-bromo functionality in various transition-metal-catalyzed cross-coupling reactions is an underexplored avenue. While Favorskii rearrangements are known for α-haloketones, other coupling reactions, such as Sonogashira, Suzuki, or Buchwald-Hartwig couplings of the corresponding enolates, could lead to novel molecular architectures.

Photochemical and Electrochemical Reactions: The application of photoredox catalysis or electrosynthesis to initiate novel transformations of this compound is a promising area. These methods could enable unique bond formations and functionalizations that are not accessible through traditional thermal methods.

Unexplored Catalytic Systems:

Organocatalysis: The use of chiral aminocatalysts or other organocatalysts to promote asymmetric reactions of this α-bromoketone could offer a metal-free and environmentally benign approach to chiral synthesis.

Dual Catalysis: The combination of two different catalytic cycles, such as photoredox catalysis with transition metal catalysis or organocatalysis, could unlock novel reaction pathways and provide access to complex molecules from this simple starting material.

Biocatalysis: The use of enzymes, such as ketoreductases or dehalogenases, for the stereoselective transformation of this compound is a largely untapped area that aligns with the principles of green chemistry.

Prospects for Advanced Materials Development through Chemical Derivatization

The unique combination of a reactive bromo-ketone functionality and a difluorinated aromatic ring in this compound presents intriguing possibilities for the development of advanced materials through chemical derivatization.

Fluorinated Polymers: The compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. The presence of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. For instance, polymers derived from this building block could find applications in high-performance coatings, membranes, and electronic materials.

Liquid Crystals: The rigid difluorophenyl group is a common motif in liquid crystal design. By elaborating the structure of this compound, for example, by introducing long alkyl chains or other mesogenic groups, it may be possible to synthesize new liquid crystalline materials with tailored properties for display technologies. researchgate.netbeilstein-journals.orgnih.gov

Organic Semiconductors: The electron-deficient nature of the difluorinated aromatic ring makes it a potential component for n-type organic semiconductors. Derivatization to create extended π-conjugated systems could lead to materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 2: Potential Applications of Derivatives in Materials Science

| Derivative Class | Potential Properties | Potential Applications |

| Fluorinated Polymers | High thermal stability, chemical inertness, hydrophobicity | Advanced coatings, specialty membranes, electronic components |

| Liquid Crystalline Molecules | Anisotropic properties, electro-optical switching | Liquid crystal displays (LCDs), optical sensors |

| Extended π-Conjugated Systems | Semiconductor properties, charge transport | Organic electronics (OFETs, OPVs), sensors |

Emerging Methodologies for Enhanced Synthetic Efficiency and Selectivity

Recent advancements in synthetic organic chemistry offer promising avenues for improving the efficiency and selectivity of reactions involving this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better temperature control, and improved scalability. vapourtec.comacs.org The synthesis of α-bromoketones, which can be hazardous in batch, has been shown to be amenable to flow chemistry, allowing for safer and more efficient production. vapourtec.com Applying these techniques to the synthesis and subsequent reactions of this compound could lead to more sustainable and cost-effective processes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This methodology could be employed for the generation of radicals from this compound, which could then participate in a variety of C-C and C-heteroatom bond-forming reactions with high selectivity.

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of solvents, is a rapidly growing area of green chemistry. Mechanochemical methods could potentially be developed for the synthesis and derivatization of this compound, reducing solvent waste and energy consumption.

Computational Chemistry: The use of computational modeling and simulation can aid in the prediction of reaction outcomes and the rational design of catalysts and reaction conditions. Applying these tools to the study of reactions involving this compound could accelerate the discovery of new and improved synthetic methods.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages for this compound Synthesis/Derivatization |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, potential for automation |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways |

| Mechanochemistry | Reduced or no solvent use, potential for novel reactivity, energy efficiency |

| Computational Chemistry | Predictive power, rational design of experiments, deeper mechanistic understanding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.